

Spectroscopic Analysis of Isododecanol: A Technical Guide

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Compound of Interest

Compound Name: *Isododecanol*

Cat. No.: *B1623501*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **isododecanol**, a C12 branched-chain alcohol. Due to the existence of numerous isomers, this document will focus on a representative structure, 10-methylundecan-1-ol, which is a common isomer of **isododecanol**. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 10-methylundecan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for 10-methylundecan-1-ol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	H-1
~1.57	Quintet	2H	H-2
~1.2-1.4	Multiplet	14H	H-3 to H-9
~1.15	Sextet	1H	H-10
~0.88	Doublet	6H	H-11, H-12
~0.8-1.0	Singlet (broad)	1H	OH

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 10-methylundecan-1-ol

Chemical Shift (ppm)	Carbon Atom
~63.1	C-1
~32.8	C-2
~29.3-29.6	C-3 to C-8
~39.0	C-9
~27.9	C-10
~22.7	C-11, C-12

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent used.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **Isododecanol** (10-methylundecan-1-ol)

Wavenumber (cm ⁻¹)	Functional Group	Description
3500 - 3200	O-H	Strong, broad absorption due to hydrogen-bonded hydroxyl group
2955 - 2850	C-H (sp ³)	Strong, sharp absorptions from alkyl C-H stretching
1465	C-H (bend)	Methylene scissoring
1375	C-H (bend)	Methyl bending (umbrella mode)
1050 - 1260	C-O	Strong absorption from the C-O single bond stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for **Isododecanol** (10-methylundecan-1-ol)

m/z	Ion	Description
186	[M] ⁺	Molecular ion (may be weak or absent)
168	[M-18] ⁺	Loss of water (dehydration)
157	[M-29] ⁺	Loss of an ethyl radical
143	[M-43] ⁺	Loss of a propyl radical
43	[C ₃ H ₇] ⁺	Propyl cation (often a base peak)
31	[CH ₂ OH] ⁺	Characteristic fragment for primary alcohols

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **isododecanol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength
 - Pulse Sequence: Standard single-pulse experiment
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 seconds
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher
 - Pulse Sequence: Proton-decoupled pulse sequence
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C
 - Relaxation Delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat **isododecanol** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

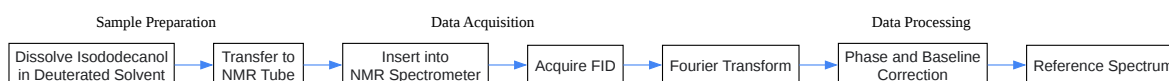
Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Dilute the **isododecanol** sample in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μL) of the diluted sample into the GC inlet.
- Gas Chromatography Parameters:
 - Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 250°C) to ensure elution of the analyte.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 30-300.
- Data Analysis:
 - Identify the molecular ion peak (if present) and major fragment ions in the mass spectrum.
 - Compare the fragmentation pattern to known patterns for long-chain branched alcohols.

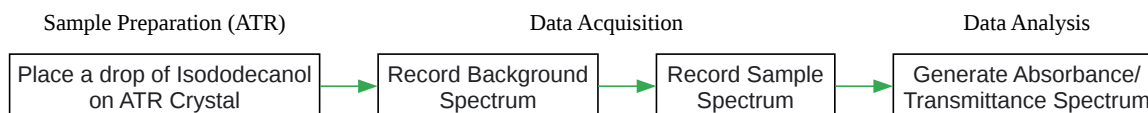
Visualizations

The following diagrams illustrate the experimental workflows for each spectroscopic technique.



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NMR Spectroscopy Experimental Workflow



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IR Spectroscopy (ATR) Experimental Workflow



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